molecular formula C16H21N B176474 4-(1-Adamantyl)aniline CAS No. 1459-48-9

4-(1-Adamantyl)aniline

Cat. No. B176474
CAS RN: 1459-48-9
M. Wt: 227.34 g/mol
InChI Key: JMBDVVUBXKXCIU-UHFFFAOYSA-N
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Patent
US08785473B2

Procedure details

4 mL of ethyl acetate was added to 678 mg (2.07 mmol) of tert-butyl [4-(adamantan-1-yl)phenyl]carbamate, and then 4 mL of 4N hydrogen chloride/ethyl acetate was added at 0° C. The mixture was stirred at room temperature for 10 hours. The solvent was distilled off under reduced pressure, and ethyl acetate was added to the residue. The resultant was washed with an aqueous sodium hydrogen carbonate solution and saturated saline in this order, and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, thereby quantitatively giving 4-(adamantan-1-yl)aniline.
Quantity
4 mL
Type
reactant
Reaction Step One
Name
tert-butyl [4-(adamantan-1-yl)phenyl]carbamate
Quantity
678 mg
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]12([C:11]3[CH:16]=[CH:15][C:14]([NH:17]C(=O)OC(C)(C)C)=[CH:13][CH:12]=3)[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.Cl.C(OCC)(=O)C>C(OCC)(=O)C>[C:1]12([C:11]3[CH:12]=[CH:13][C:14]([NH2:17])=[CH:15][CH:16]=3)[CH2:2][CH:3]3[CH2:4][CH:5]([CH2:6][CH:7]([CH2:9]3)[CH2:8]1)[CH2:10]2 |f:1.2|

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
Cl.C(C)(=O)OCC
Step Two
Name
tert-butyl [4-(adamantan-1-yl)phenyl]carbamate
Quantity
678 mg
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)C2=CC=C(C=C2)NC(OC(C)(C)C)=O
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure, and ethyl acetate
ADDITION
Type
ADDITION
Details
was added to the residue
WASH
Type
WASH
Details
The resultant was washed with an aqueous sodium hydrogen carbonate solution and saturated saline in this order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
Smiles
C12(CC3CC(CC(C1)C3)C2)C2=CC=C(N)C=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.